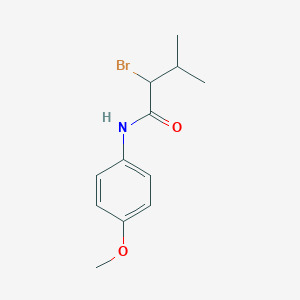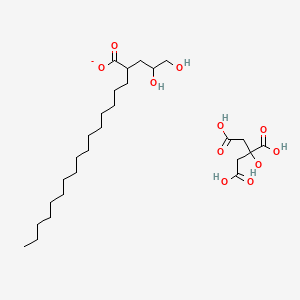
3-Chloro-3-(4-nitrophenyl)-3H-diazirine
Übersicht
Beschreibung
3-Chloro-3-(4-nitrophenyl)-3H-diazirine is a diazirine compound characterized by the presence of a chlorine atom and a nitrophenyl group attached to the diazirine ring. Diazirines are known for their ability to form highly reactive carbenes upon exposure to ultraviolet light, making them valuable in photochemistry and photolabeling applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(4-nitrophenyl)-3H-diazirine typically involves the reaction of 4-nitroaniline with chloroform and a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate diazo compound, which is then converted to the diazirine ring under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3-(4-nitrophenyl)-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring cleaves to form a highly reactive carbene intermediate.
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Photolysis: Ultraviolet light (wavelength around 350 nm).
Substitution: Nucleophiles (amines, thiols), solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Major Products Formed
Photolysis: Carbene intermediates that can insert into C-H, N-H, or O-H bonds.
Substitution: Substituted diazirines with various functional groups.
Reduction: 3-Chloro-3-(4-aminophenyl)-3H-diazirine.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-(4-nitrophenyl)-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a photolabeling reagent to study molecular interactions and reaction mechanisms.
Biology: Employed in photoaffinity labeling to identify and characterize protein-ligand interactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the identification of drug targets.
Industry: Utilized in the development of advanced materials and coatings with specific photochemical properties.
Wirkmechanismus
The primary mechanism of action of 3-Chloro-3-(4-nitrophenyl)-3H-diazirine involves the generation of carbenes upon exposure to ultraviolet light. These carbenes are highly reactive and can insert into various chemical bonds, allowing for the covalent modification of target molecules. This property is particularly useful in photolabeling and photoaffinity studies, where the compound can be used to probe molecular interactions and binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-3-(4-fluorophenyl)-3H-diazirine
- 3-Chloro-3-(4-methoxyphenyl)-3H-diazirine
- 3-Chloro-3-(4-bromophenyl)-3H-diazirine
Uniqueness
3-Chloro-3-(4-nitrophenyl)-3H-diazirine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to other diazirine compounds. The nitro group can participate in additional chemical reactions, such as reduction to an amino group, providing further versatility in its applications.
Eigenschaften
IUPAC Name |
3-chloro-3-(4-nitrophenyl)diazirine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7(9-10-7)5-1-3-6(4-2-5)11(12)13/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROBFZCEBLSPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B3264360.png)

![2-Benzyl-1-vinyl-1H-benzo[d]imidazole](/img/structure/B3264369.png)



![N-[(2s)-2,3-Bis(Oxidanyl)propoxy]-3,4-Bis(Fluoranyl)-2-[(2-Fluoranyl-4-Iodanyl-Phenyl)amino]benzamide](/img/structure/B3264393.png)

![4-BROMO-N-[3-(4-BROMOBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE](/img/structure/B3264411.png)




![N-({N'-[(1E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B3264457.png)
